molecular formula C14H21N3O B2565170 N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide CAS No. 110393-33-4

N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide

Cat. No.: B2565170
CAS No.: 110393-33-4
M. Wt: 247.342
InChI Key: CQPLOGSDGJLCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring attached to an acetamide group, which is further substituted with a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 3,4-dimethylaniline with chloroacetyl chloride to form N-(3,4-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions generally include the use of an organic solvent such as dichloromethane or toluene, and the reactions are carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities .

Comparison with Similar Compounds

  • N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)propylamine
  • N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)butylamine
  • N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)ethylamine

Comparison: N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide is unique due to its specific substitution pattern and the presence of an acetamide group. This structural feature distinguishes it from other similar compounds, which may have different alkyl chain lengths or functional groups. The acetamide group contributes to its distinct pharmacological profile and reactivity .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11-3-4-13(9-12(11)2)16-14(18)10-17-7-5-15-6-8-17/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPLOGSDGJLCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCNCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.